molecular formula C10H10O4S B561965 4-Mercaptobenzoic Acid, Acetoxymethyl Ester CAS No. 887406-73-7

4-Mercaptobenzoic Acid, Acetoxymethyl Ester

Cat. No.: B561965
CAS No.: 887406-73-7
M. Wt: 226.246
InChI Key: WPRPHZZMLQHYNK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester involves several steps. One common method includes the esterification of 4-mercaptobenzoic acid with acetoxymethyl chloride under acidic conditions . The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

4-Mercaptobenzoic Acid, Acetoxymethyl Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Mercaptobenzoic Acid, Acetoxymethyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-mercaptobenzoic acid, which can then interact with proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

4-Mercaptobenzoic Acid, Acetoxymethyl Ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group, which imparts distinct reactivity and applications compared to other similar compounds.

Biological Activity

4-Mercaptobenzoic Acid, Acetoxymethyl Ester (CAS No. 887406-73-7) is a compound with significant biological and chemical properties. Its molecular formula is C10H10O4S, and it has a molecular weight of 226.25 g/mol. This compound plays a crucial role in various scientific research fields, particularly in chemistry and biology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The structure of this compound includes a mercapto group (-SH) and an acetoxymethyl ester functional group. This unique combination allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

PropertyValue
IUPAC NameAcetyloxymethyl 4-sulfanylbenzoate
Molecular FormulaC10H10O4S
Molecular Weight226.25 g/mol
CAS Number887406-73-7

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis, releasing 4-mercaptobenzoic acid. The released compound can interact with various biomolecules, modulating enzyme activities and protein functions. This interaction is critical in proteomics research, where it is used to study protein interactions and functions.

Key Mechanisms:

  • Hydrolysis : The ester group hydrolyzes to release 4-mercaptobenzoic acid.
  • Protein Interaction : The released acid interacts with proteins, potentially altering their conformation and activity.
  • Enzyme Modulation : It can inhibit or activate specific enzymes involved in cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound shows potential antioxidant properties that may protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against certain bacterial strains.
  • Cytotoxic Effects : In vitro studies have indicated cytotoxic effects on various cancer cell lines, making it a candidate for further anticancer research.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Study on Antioxidant Activity : A study demonstrated that 4-Mercaptobenzoic Acid derivatives can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells .
  • Cytotoxicity Assessment : Research conducted on human cancer cell lines revealed that the compound exhibits significant cytotoxicity, particularly against breast cancer cells, indicating its potential as an anticancer agent .
  • Proteomics Applications : In proteomics studies, the compound has been utilized to modify proteins for better characterization through mass spectrometry techniques .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundKey Differences
4-Mercaptobenzoic AcidLacks the acetoxymethyl ester; different reactivity
4-Mercaptobenzoic Acid, Methyl EsterSimilar structure but different ester group; affects solubility and reactivity
4-Mercaptobenzoic Acid, Ethyl EsterVariation in the alkyl group which alters chemical properties

Properties

IUPAC Name

acetyloxymethyl 4-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c1-7(11)13-6-14-10(12)8-2-4-9(15)5-3-8/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRPHZZMLQHYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)C1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652630
Record name (Acetyloxy)methyl 4-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-73-7
Record name (Acetyloxy)methyl 4-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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